MPT0B214

Antiproliferative activity Microtubule inhibitor Cancer cell cytotoxicity

Research on P-gp-mediated multidrug resistance (MDR) often fails due to efflux of standard CBSIs. MPT0B214 (CAS 1215208-65-3) solves this with a 1.9 resistance factor in P-gp-overexpressing KB-VIN10 cells (vs. 39.4 for vincristine), and a 5.7-fold oral bioavailability advantage over lead analog MPTOB124. - 15.1-fold superior potency vs. ABT-751 (mean IC₅₀ 16.9 nM vs. 255 nM) - Induces apoptosis via mitochondrial/caspase-9 pathway with G₂-M arrest - Available in 25 mg, 50 mg, and 100 mg packs; custom synthesis for bulk orders

Molecular Formula C20H20N2O5
Molecular Weight 368.38
CAS No. 1215208-65-3
Cat. No. B612148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPT0B214
CAS1215208-65-3
SynonymsMPT0B214;  MPT 0B214;  MPT-0B214
Molecular FormulaC20H20N2O5
Molecular Weight368.38
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N
InChIInChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3
InChIKeyHBQYPNDXFXSVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MPT0B214 (1215208-65-3) Microtubule Inhibitor – Compound Class and Baseline Procurement Specifications


MPT0B214 (CAS 1215208-65-3) is a synthetic small-molecule microtubule inhibitor with the IUPAC name (5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone, possessing a molecular formula of C₂₀H₂₀N₂O₅ and a molecular weight of 368.38 g/mol [1]. It is a member of the aroylquinolone regioisomer class and functions as a colchicine-binding site inhibitor (CBSI) that disrupts tubulin polymerization and induces apoptosis via a mitochondria/caspase 9-dependent intrinsic pathway [2].

Why MPT0B214 (1215208-65-3) Cannot Be Substituted with Generic Colchicine-Site Binders


MPT0B214 occupies a structurally distinct position within the colchicine-binding site inhibitor (CBSI) class. While many CBSIs share the trimethoxyphenyl (TMP) pharmacophore found in combretastatin A-4 (CA-4) and related analogs, MPT0B214's aroylquinolone scaffold confers a quantifiably different cytotoxicity profile across tumor cell lines and multidrug-resistant variants that is not replicated by structurally related quinoline-based comparators such as ABT-751 [1]. Substitution with a generic CBSI without equivalent head-to-head validation would introduce uncontrolled variables in binding kinetics, resistance phenotype sensitivity, and apoptotic signaling pathway engagement [2].

MPT0B214 (1215208-65-3) – Quantified Differential Performance Evidence Against Comparator Compounds


MPT0B214 Demonstrates 15-Fold Superior Mean Antiproliferative Potency Versus ABT-751 Across Tumor Cell Lines

In a direct comparative study conducted within the same research program, MPT0B214 exhibited a mean IC₅₀ value of 16.9 nM against a panel of human cancer cell lines, representing a 15.1-fold potency advantage over the clinical-stage quinoline-based comparator ABT-751 (mean IC₅₀ = 255 nM), and a 5.8-fold advantage over the indoline-sulfonamide lead MPT0B098 (mean IC₅₀ = 98 nM). MPT0B214 also demonstrated comparable antimitotic activity to combretastatin A-4 (CA-4, mean IC₅₀ = 2.9 nM) while exhibiting a distinct scaffold structure [1].

Antiproliferative activity Microtubule inhibitor Cancer cell cytotoxicity

MPT0B214 Retains Cytotoxic Activity in P-gp-Overexpressing Multidrug-Resistant KB-VIN10 Cells Where Vincristine Shows 39.4-Fold Resistance

In isogenic KB-derived cell line comparisons, MPT0B214 demonstrated IC₅₀ values of 1.6 nM in parental KB cells and 3.0 nM in P-gp170/MDR-overexpressing KB-VIN10 cells, yielding a resistance factor (RF) of 1.9. In contrast, vincristine exhibited IC₅₀ values of 1.3 nM in KB parental cells and 51.2 nM in KB-VIN10 cells, resulting in an RF of 39.4 [1]. This indicates that MPT0B214 maintains near-parental potency in the P-gp-mediated multidrug-resistant setting, whereas vincristine efficacy is severely compromised.

Multidrug resistance P-glycoprotein KB-VIN10

MPT0B214 Exhibits Low Nanomolar Potency in MRP-Overexpressing KB-S15 Cells with Resistance Factor of 1.4

In KB-S15 cells, which overexpress multidrug resistance-associated protein (MRP), MPT0B214 exhibited an IC₅₀ value of 2.2 nM compared to 1.6 nM in parental KB cells, yielding a resistance factor (RF) of 1.4. This demonstrates that MPT0B214 retains nearly full cytotoxic potency in the context of MRP-mediated drug efflux [1].

MRP-mediated resistance Multidrug resistance-associated protein KB-S15

MPT0B214 Exhibits 5.7-Fold Higher Absolute Oral Bioavailability Compared to Structurally Related Lead MPTOB124 in Rats

In a comparative rat pharmacokinetic study, MPT0B214 demonstrated an absolute oral bioavailability of 1.25 ± 0.63% following a 10 mg/kg oral dose in Sprague-Dawley rats. In comparison, the structurally related analog MPTOB124 exhibited an absolute oral bioavailability of 0.22 ± 0.16% at the same oral dose, representing a 5.7-fold difference favoring MPT0B214 [1]. Additionally, MPT0B214 showed a longer intravenous half-life (2.83 ± 0.76 hr) compared to MPTOB124 (1.96 ± 0.30 hr).

Pharmacokinetics Oral bioavailability In vivo ADME

MPT0B214 Demonstrates 2.7-Fold Higher IV AUC and 1.6-Fold Lower Clearance than MPTOB124, Indicating Superior Systemic Exposure

Following intravenous administration of 1 mg/kg in Sprague-Dawley rats, MPT0B214 achieved an AUCinf of 219 ± 69 kg·hr·ng/mL/mg, which is 1.66-fold higher than the AUCinf of MPTOB124 (132 ± 28 kg·hr·ng/mL/mg). Correspondingly, MPT0B214 exhibited a lower clearance rate (Cl = 4.9 ± 1.4 L/hr/kg) compared to MPTOB124 (Cl = 7.9 ± 1.7 L/hr/kg), representing a 1.6-fold clearance advantage [1].

Pharmacokinetics AUC Clearance

MPT0B214 (1215208-65-3) – Optimal Research Application Scenarios Based on Verified Differential Evidence


Multidrug Resistance (MDR) Mechanism Studies in P-gp-Overexpressing Cancer Models

MPT0B214 is specifically suited for research protocols investigating P-glycoprotein (P-gp/MDR1)-mediated multidrug resistance mechanisms. In KB-VIN10 cells, which overexpress P-gp170, MPT0B214 exhibits a resistance factor of only 1.9 (IC₅₀ shift from 1.6 nM to 3.0 nM), whereas vincristine shows a 39.4-fold resistance factor (IC₅₀ shift from 1.3 nM to 51.2 nM) [1]. This 20.7-fold differential in retained potency enables researchers to interrogate P-gp-independent resistance pathways without confounding efflux-mediated compound depletion, and to benchmark novel MDR-reversal strategies against a CBSI with documented low susceptibility to P-gp export.

In Vivo Oral Dosing Studies Requiring Quinoline-Scaffold Microtubule Inhibitors

For in vivo efficacy studies requiring oral administration of a quinoline-derived colchicine-site microtubule inhibitor, MPT0B214 offers a 5.7-fold absolute oral bioavailability advantage (1.25% vs 0.22%) over the structurally related lead MPTOB124, as established in Sprague-Dawley rat pharmacokinetic studies [1]. Furthermore, MPT0B214's 1.66-fold higher intravenous AUCinf and 1.6-fold lower clearance compared to MPTOB124 provide superior systemic exposure at equivalent doses [1]. These pharmacokinetic differentiators make MPT0B214 the rational procurement choice for oral dosing regimens, reducing the compound mass required per animal and improving dose-to-exposure predictability.

Structure-Activity Relationship (SAR) Studies of Aroylquinolone-Derived Colchicine-Site Binders

MPT0B214 serves as a key reference compound in structure-activity relationship (SAR) campaigns exploring aroylquinolone regioisomers as microtubule inhibitors. In a comparative evaluation within the same synthetic program, MPT0B214 (mean IC₅₀ = 16.9 nM) demonstrated 15.1-fold superior mean antiproliferative potency compared to the clinical-stage quinoline ABT-751 (mean IC₅₀ = 255 nM) and 5.8-fold superiority over the indoline-sulfonamide lead MPT0B098 (mean IC₅₀ = 98 nM) [2]. This positions MPT0B214 as the high-potency benchmark against which novel aroylquinolone analogs should be calibrated, and its documented resistance profile across P-gp and MRP models [1] provides a validated baseline for evaluating MDR susceptibility of new derivatives.

Mitochondrial/Caspase 9-Dependent Apoptosis Pathway Investigation

MPT0B214 induces apoptotic cell death specifically through the mitochondria/caspase 9-dependent intrinsic pathway, as demonstrated by caspase activation assays in KB cells [1]. This mechanism is coupled with G₂-M phase cell cycle arrest, upregulation of cyclin B1, dephosphorylation of Cdc2, and phosphorylation of Cdc25C [1]. For researchers investigating mitochondrial apoptotic signaling in the context of microtubule disruption, MPT0B214 provides a well-characterized chemical probe with documented pathway engagement markers, enabling mechanistic studies distinct from extrinsic apoptosis-inducing agents.

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